N-(cyanomethyl)-N-cyclopropylbenzamide
Overview
Description
Compounds with cyanomethyl groups (N≡CCH2–) are used in various chemical reactions, particularly in the synthesis of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy .Chemical Reactions Analysis
The reactivity of a compound depends on its molecular structure and the conditions of the reaction. Cyanomethyl groups are known to participate in various chemical reactions, particularly in the synthesis of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as thermal analysis, spectroscopy, and chromatography .Scientific Research Applications
Cyanomethylation Catalysts
N-Heterocyclic carbenes (NHCs) are efficient catalysts for the cyanomethylation of carbonyl compounds, as observed in a study where various aldehydes reacted with trimethylsilylacetonitrile (TMSAN) to produce β-hydroxynitriles (Fan et al., 2012). This suggests that compounds like N-(Cyanomethyl)-N-Cyclopropylbenzamide could be involved in similar reactions as intermediates or products.
Synthesis of Complex Peptides
A study on the synthesis of complex peptides, such as (N-carbobenzoxy-S-benzyl-L-cysteinyl)-L-tyrosyl-L-isoleucine, highlighted the utility of cyanomethyl esters in preparing peptides, indicating a potential role for N-(Cyanomethyl)-N-Cyclopropylbenzamide in peptide synthesis (Iselin et al., 1955).
Activation in Organic Synthesis
The activation of TMSCN by N-heterocyclic carbenes for the cyanosilylation of carbonyl compounds demonstrates the utility of cyanomethyl compounds in organic synthesis, with compounds like N-(Cyanomethyl)-N-Cyclopropylbenzamide possibly playing a role in similar chemical transformations (Song et al., 2006).
p38 MAPK Inhibitors
Compounds similar to N-(Cyanomethyl)-N-Cyclopropylbenzamide have been evaluated as p38 mitogen-activated protein kinase (MAPK) inhibitors, with some showing significant anti-inflammatory activity. This suggests a potential therapeutic application for N-(Cyanomethyl)-N-Cyclopropylbenzamide in the development of new drugs (Heo et al., 2015).
Materials Chemistry
N-Heterocyclic carbenes, which are related to cyanomethyl compounds, have found applications in materials chemistry, including the functionalization of surfaces, polymers, and nanoparticles. This implies that N-(Cyanomethyl)-N-Cyclopropylbenzamide could be relevant in the development of functional materials (Smith et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-8-9-14(11-6-7-11)12(15)10-4-2-1-3-5-10/h1-5,11H,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNQZEUSOZMWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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